methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
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Overview
Description
Methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the biphenyl group, and the final esterification. Common reagents used in these steps include ethyl bromoacetate, sodium ethoxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate
- Methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-8-carboxylate
Uniqueness
The uniqueness of methyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the tetrazole and biphenyl moieties enhances its pharmacological profile. The molecular formula is C25H24N4O3, and it has a molecular weight of approximately 428.48 g/mol.
Biological Activity
1. Antihypertensive Properties:
Research indicates that derivatives of benzimidazole compounds often exhibit strong antihypertensive effects. Specifically, compounds similar to this compound have been shown to act as angiotensin II receptor antagonists, which are critical in the management of hypertension and related cardiovascular conditions .
2. Mechanism of Action:
The proposed mechanism involves the inhibition of angiotensin II, a potent vasoconstrictor that plays a significant role in regulating blood pressure. By blocking its action, these compounds can lead to vasodilation and reduced blood pressure .
3. Enzyme Inhibition:
The compound may also interact with various enzymes involved in lipid metabolism. Studies have shown that certain benzimidazole derivatives can inhibit phospholipase A2 (PLA2), which is implicated in several pathophysiological processes including inflammation and phospholipidosis .
Synthesis
The synthesis of this compound involves multiple steps:
-
Starting Materials:
- Methyl 2-ethoxybenzoate
- 4-methoxybenzyl chloride
- 2-amino derivatives for tetrazole formation
- Synthesis Steps:
Case Studies
Case Study 1: Antihypertensive Activity
In a controlled study involving animal models, derivatives similar to this compound were administered to assess their effects on blood pressure regulation. Results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups, supporting its potential use as an antihypertensive agent .
Case Study 2: PLA2 Inhibition
Another study focused on the inhibition of PLA2 by this class of compounds. The results demonstrated that specific derivatives could inhibit PLA2 activity effectively, suggesting their utility in managing conditions associated with excessive phospholipid accumulation .
Properties
Molecular Formula |
C33H30N6O4 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C33H30N6O4/c1-4-43-33-34-29-11-7-10-28(32(40)42-3)30(29)38(33)20-22-12-16-24(17-13-22)26-8-5-6-9-27(26)31-35-36-37-39(31)21-23-14-18-25(41-2)19-15-23/h5-19H,4,20-21H2,1-3H3 |
InChI Key |
CSSUMQRECWMWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5CC6=CC=C(C=C6)OC)C(=O)OC |
Origin of Product |
United States |
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